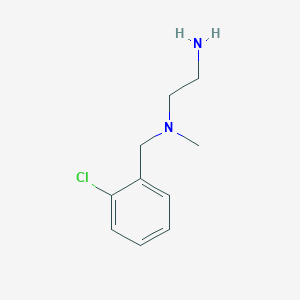N1-(2-chlorobenzyl)-N1-methylethane-1,2-diamine
CAS No.:
Cat. No.: VC13377712
Molecular Formula: C10H15ClN2
Molecular Weight: 198.69 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C10H15ClN2 |
|---|---|
| Molecular Weight | 198.69 g/mol |
| IUPAC Name | N'-[(2-chlorophenyl)methyl]-N'-methylethane-1,2-diamine |
| Standard InChI | InChI=1S/C10H15ClN2/c1-13(7-6-12)8-9-4-2-3-5-10(9)11/h2-5H,6-8,12H2,1H3 |
| Standard InChI Key | WBXQRAWIAAAYJR-UHFFFAOYSA-N |
| SMILES | CN(CCN)CC1=CC=CC=C1Cl |
| Canonical SMILES | CN(CCN)CC1=CC=CC=C1Cl |
Introduction
Structural and Physicochemical Properties
N1-(2-Chlorobenzyl)-N1-methylethane-1,2-diamine has the molecular formula C₁₀H₁₅ClN₂ and a molecular weight of 198.69 g/mol . Its structure consists of an ethane-1,2-diamine backbone substituted at the N1 position with a methyl group and a 2-chlorobenzyl moiety (Fig. 1). Key physicochemical parameters inferred from its 3-chloro isomer include:
| Property | Value | Source |
|---|---|---|
| Exact Mass | 198.092 g/mol | |
| Topological Polar Surface Area | 29.26 Ų | |
| LogP (Partition Coefficient) | 2.43 | |
| HS Code | 2921590090 (Aromatic polyamines) |
The LogP value suggests moderate lipophilicity, favorable for membrane permeability in biological systems. The polar surface area indicates potential hydrogen-bonding capacity, influencing solubility and reactivity .
Synthetic Methodologies
Reductive Amination Approach
A common route to analogous diamines involves reductive amination. For example, Sivanesan et al. synthesized N1-(2-aminoethyl)-N1-methylethane-1,2-diamine derivatives by reacting amines with aldehydes followed by NaBH₄ reduction . Adapting this method:
-
Condensation: React 2-chlorobenzaldehyde with N-methylethane-1,2-diamine in ethanol under nitrogen.
-
Reduction: Treat the intermediate imine with NaBH₄ in methanol to yield the target diamine .
This method typically achieves yields of 85–99% for related structures .
Darzens Reaction-Based Synthesis
González et al. demonstrated a one-pot synthesis of vicinal diamines from aldehydes using a Darzens reaction followed by amine coupling and reduction . Applied to N1-(2-chlorobenzyl)-N1-methylethane-1,2-diamine:
-
Epoxide Formation: React 2-chlorobenzaldehyde with chloromethylphenylsulfone and a base.
-
Ring-Opening: Treat the epoxide with methylethane-1,2-diamine.
-
Reduction: Use NaBH₄ to reduce secondary amines .
Reported yields for similar compounds range from 44–92% .
Applications and Biological Relevance
Catalysis
Diamines serve as ligands in catalytic systems. For instance, Sivanesan et al. utilized tertiary diamines to enhance CO₂ absorption in salt-based catalysts, highlighting their role in environmental applications . The electron-withdrawing 2-chloro group in N1-(2-chlorobenzyl)-N1-methylethane-1,2-diamine could modulate ligand-metal interactions, potentially improving catalytic efficiency .
Future Directions
-
Synthetic Optimization: Improve yields via microwave-assisted or flow chemistry techniques.
-
Biological Screening: Evaluate CaSR modulation and antimicrobial activity given the chlorobenzyl motif’s prevalence in bioactive molecules .
-
Material Science Applications: Explore use in metal-organic frameworks (MOFs) or polymer catalysts .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume